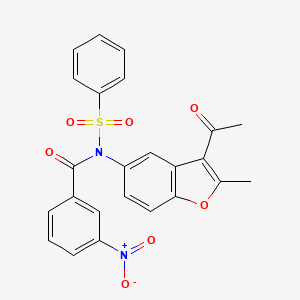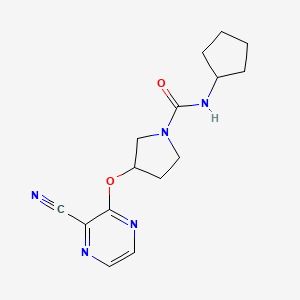
2-(Methylthio)-N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a thiophen-2-yl isoxazole moiety
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Benzamide Core: The benzamide core is attached through an amidation reaction, where the amine group of the isoxazole derivative reacts with a benzoyl chloride derivative.
Addition of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Wirkmechanismus
The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(ethylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
- 2-(methylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzoic acid
Uniqueness
2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of both the methylthio and thiophen-2-yl isoxazole groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-14-6-3-2-5-12(14)16(19)17-10-11-9-13(20-18-11)15-7-4-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGYPGPFJWPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2446096.png)
![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)
![N-(4-butylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446099.png)
![4-(benzenesulfonyl)-5-(4-chlorophenyl)-3-hydroxy-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2446100.png)
![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)


![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)
![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate](/img/structure/B2446114.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446115.png)
